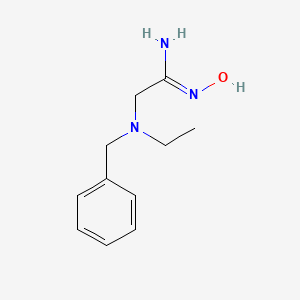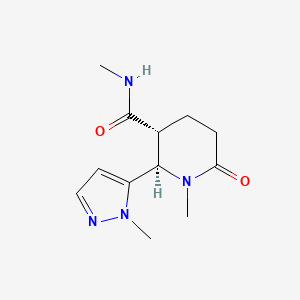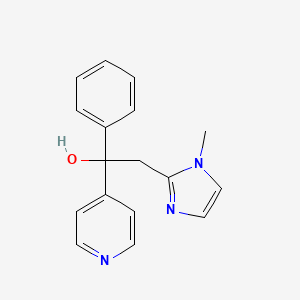![molecular formula C13H13ClN2O3S B13363238 (2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid: is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with propionyl chloride to form the propionylamino derivative.
Thioamide Formation: The propionylamino derivative reacts with thiourea to form the carbothioylamino group.
Aldol Condensation: Finally, the compound undergoes aldol condensation with cinnamic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-chloro-3-{[(acetylamino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(butyryl-amino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid
Uniqueness
The uniqueness of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific propionylamino and carbothioyl functional groups. These groups confer distinct chemical reactivity and biological activity compared to similar compounds with different acyl or thioamide groups. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC名 |
(E)-3-[4-chloro-3-(propanoylcarbamothioylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-11(17)16-13(20)15-10-7-8(3-5-9(10)14)4-6-12(18)19/h3-7H,2H2,1H3,(H,18,19)(H2,15,16,17,20)/b6-4+ |
InChIキー |
NRBLZYRFIBBMLH-GQCTYLIASA-N |
異性体SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)/C=C/C(=O)O)Cl |
正規SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


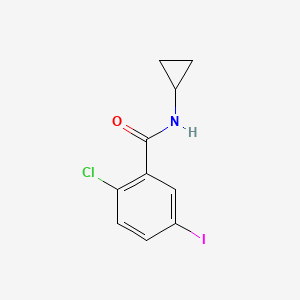
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
![6-(2-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363191.png)

![2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363204.png)
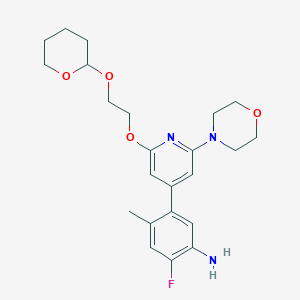
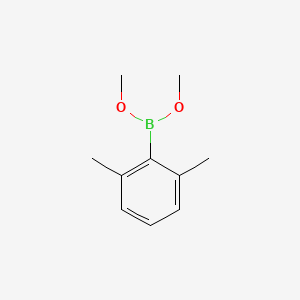
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
